molecular formula C20H23F2N3O B13370443 N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide

Cat. No.: B13370443
M. Wt: 359.4 g/mol
InChI Key: SGSOCRIUXWLYEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst such as aluminum chloride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and a suitable nucleophile.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-(4-methylphenyl)-1-piperazinecarboxamide
  • N-(2,4-difluorophenyl)-4-(4-ethylphenyl)-1-piperazinecarboxamide
  • N-(2,4-difluorophenyl)-4-(4-tert-butylphenyl)-1-piperazinecarboxamide

Uniqueness

N-(2,4-difluorophenyl)-4-(4-isopropylphenyl)-1-piperazinecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the difluorophenyl and isopropylphenyl groups may enhance its stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(4-propan-2-ylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H23F2N3O/c1-14(2)15-3-6-17(7-4-15)24-9-11-25(12-10-24)20(26)23-19-8-5-16(21)13-18(19)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)

InChI Key

SGSOCRIUXWLYEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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